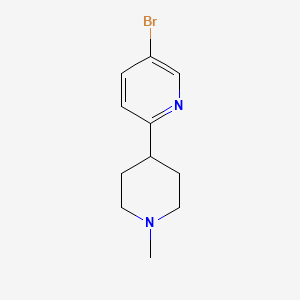
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Overview
Description
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It has a molecular weight of 255.15 . This compound is part of a class of chemicals that share the piperidine skeleton .
Synthesis Analysis
The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . A ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine can be represented by the SMILES stringCN1CCC(CC1)c2ccc(Br)cn2 .
Scientific Research Applications
Application 1: Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “5-Bromo-2-(1-methylpiperidin-4-yl)pyridine” is used in the synthesis of γ-Carboline derivatives, which have shown promising results as anticancer agents .
- Methods of Application : The compound was used in the Suzuki coupling reaction to synthesize a series of novel γ-Carboline derivatives . The reaction was carried out at 180 °C for 24 hours .
- Results or Outcomes : The γ-Carboline derivatives showed potent inhibitory activity in four cancer cell lines, particularly human cancer cell lines MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) . Two compounds, specifically LP-14 and LP-15, showed superior activity in cancer cell lines .
Application 2: Synthesis of Pyridine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “5-Bromo-2-(1-methylpiperidin-4-yl)pyridine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction .
- Methods of Application : The compound was used in a palladium-catalyzed Suzuki cross-coupling reaction with several arylboronic acids to produce novel pyridine derivatives .
- Results or Outcomes : The reaction resulted in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .
Future Directions
properties
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWMJHBKSISOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)

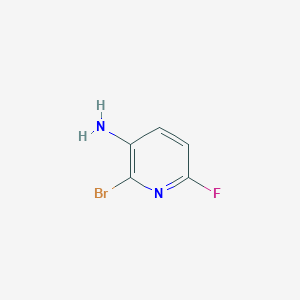
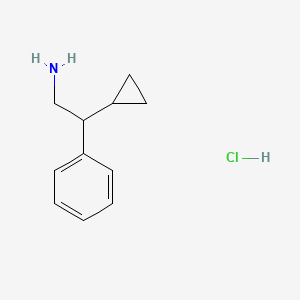


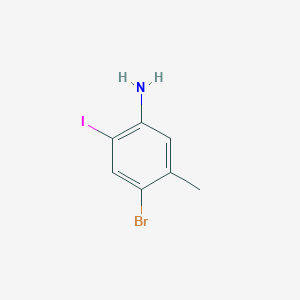
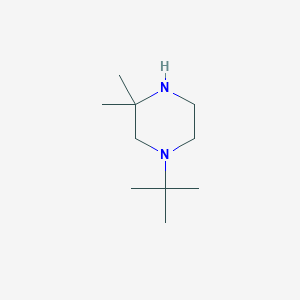
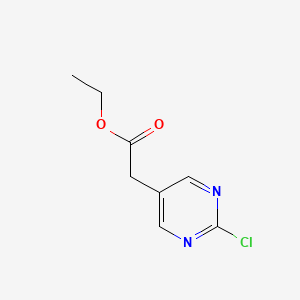

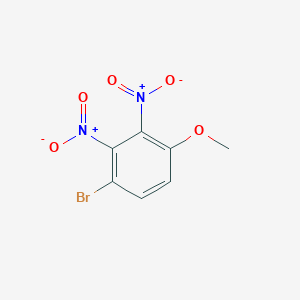

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
